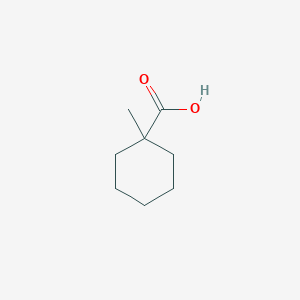

1-Methylcyclohexanecarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHQLKUNRPCYEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149979 | |

| Record name | 1-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-25-7 | |

| Record name | 1-Methylcyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Past: A Historical and Technical Guide to the Discovery of 1-Methylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical discovery and early synthetic routes of 1-methylcyclohexanecarboxylic acid, a compound of interest in various chemical and pharmaceutical research areas. By delving into the primary literature of the late 19th and early 20th centuries, we present the foundational experimental protocols and quantitative data that marked the inception of this molecule's known history.

A Molecule with a Storied Past

This compound, a seemingly simple substituted cycloalkane, has a history that reflects the evolution of synthetic organic chemistry. Its discovery was not a singular event but rather a gradual emergence from the foundational work of pioneering chemists exploring the reactions of cyclic compounds. Early investigations into the carboxylation of cyclohexyl derivatives and the manipulation of functional groups on the cyclohexane (B81311) ring paved the way for its first successful syntheses.

Key Historical Syntheses: A Chronological Overview

The initial preparations of this compound were achieved through a variety of innovative methods for the time. These early syntheses, while perhaps less efficient by modern standards, demonstrate the ingenuity of chemists like W. Markownikow, L. Bouveault, and R. Locquin. Below, we detail the seminal synthetic approaches that represent the discovery and early characterization of this compound.

The Markownikow Synthesis (Circa 1899)

The Bouveault and Locquin Synthesis (1904)

One of the earliest well-documented syntheses of this compound was reported by Louis Bouveault and R. Locquin in 1904. Their method involved the carbonation of a Grignard reagent, a technique that was still relatively new at the time.

Experimental Protocol: Grignard Carbonation

The synthesis proceeds by first preparing the Grignard reagent from 1-chloro-1-methylcyclohexane. This organometallic intermediate is then reacted with solid carbon dioxide (dry ice) to introduce the carboxylic acid functionality.

-

Step 1: Formation of the Grignard Reagent. 1-Chloro-1-methylcyclohexane is reacted with magnesium turnings in anhydrous diethyl ether. The reaction is initiated, often with a small crystal of iodine, and proceeds under reflux to ensure the formation of 1-methylcyclohexylmagnesium chloride.

-

Step 2: Carbonation. The ethereal solution of the Grignard reagent is then slowly poured over an excess of crushed solid carbon dioxide. The carbon dioxide acts as an electrophile, and the nucleophilic Grignard reagent attacks it to form the magnesium salt of the carboxylic acid.

-

Step 3: Workup. The resulting mixture is then hydrolyzed with an aqueous acid solution (e.g., dilute sulfuric or hydrochloric acid) to protonate the carboxylate salt and liberate the free this compound. The product is then extracted with an organic solvent, dried, and purified by distillation or crystallization.

The Koch-Haaf Carboxylation (1958)

A later but significant advancement in the synthesis of tertiary carboxylic acids, including this compound, was the Koch-Haaf reaction. This method provides a more direct route from alkenes or alcohols.

Experimental Protocol: Koch-Haaf Reaction

This reaction involves the treatment of an alcohol or alkene with carbon monoxide in a strongly acidic medium.

-

Step 1: Carbocation Formation. 1-Methylcyclohexanol (or 1-methylcyclohexene) is dissolved in a strong acid, such as a mixture of concentrated sulfuric acid and formic acid. This protonates the hydroxyl group (or the double bond), leading to the formation of the stable tertiary 1-methylcyclohexyl carbocation.

-

Step 2: Carbon Monoxide Addition. Carbon monoxide, under pressure, is then introduced into the reaction mixture. The carbocation is attacked by the carbon monoxide to form an acylium ion.

-

Step 3: Hydrolysis. The acylium ion is then hydrolyzed by the water present in the acidic medium to yield the final product, this compound.

Quantitative Data from Historical Syntheses

The following table summarizes the available quantitative data from these early and other notable synthetic methods for this compound. It is important to note that yields and physical constants reported in early literature may vary from modern measurements due to differences in analytical techniques and reagent purity.

| Synthesis Method | Starting Material | Key Reagents | Reported Yield (%) | Melting Point (°C) | Boiling Point (°C) |

| Grignard Carbonation | 1-Chloro-1-methylcyclohexane | Mg, CO₂, H₃O⁺ | 50-60 | 38-39 | 233-234 |

| Koch-Haaf Reaction | 1-Methylcyclohexanol | H₂SO₄, HCOOH, CO | 70-80 | 38-39 | 234 |

| Oxidation of 1-Methyl-1-acetylcyclohexane | 1-Methyl-1-acetylcyclohexane | NaOBr | Moderate | 37-39 | 233 |

Experimental Workflows

To provide a clearer understanding of the historical synthetic processes, the following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Conclusion

The discovery of this compound was not a singular breakthrough but an outcome of the systematic exploration of new reaction mechanisms in organic chemistry. The early syntheses by pioneers such as Bouveault and Locquin, utilizing the then-novel Grignard reaction, and the later, more efficient methods like the Koch-Haaf carboxylation, highlight the progressive nature of chemical synthesis. This historical perspective provides valuable context for modern researchers and underscores the enduring importance of fundamental organic reactions in the development of new molecules and materials. The experimental protocols and data presented here, drawn from the foundational literature, offer a glimpse into the early days of alicyclic chemistry and serve as a testament to the enduring legacy of these early chemical innovators.

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methylcyclohexanecarboxylic acid (MCA), a cyclic carboxylic acid with applications in organic synthesis and potential pharmacological relevance.[1][2] This document details established synthetic routes, provides in-depth experimental protocols, and summarizes key analytical data for the characterization of this compound.

Compound Identification

| Identifier | Value |

| IUPAC Name | 1-methylcyclohexane-1-carboxylic acid[3] |

| CAS Number | 1123-25-7[1][3] |

| Molecular Formula | C₈H₁₄O₂[1][3] |

| Molecular Weight | 142.20 g/mol [3][4] |

| Synonyms | 1-Methyl-1-cyclohexanecarboxylic acid, 1-Methylcyclohexylcarboxylic acid, Cyclohexanecarboxylic acid, 1-methyl-[1][2] |

Synthesis of this compound

This compound can be synthesized through several routes. Two common and effective methods are the carboxylation of a tertiary alcohol using formic acid and the Grignard reaction.

2.1. Carboxylation of 2-Methylcyclohexanol (B165396) with Formic Acid

This method provides a rapid and simple pathway to tertiary carboxylic acids like MCA.[5] The reaction involves the treatment of an alcohol with formic acid in the presence of a strong acid, such as sulfuric acid.[5]

Experimental Protocol: Carboxylation of 2-Methylcyclohexanol [5]

Materials:

-

2-Methylcyclohexanol (0.25 mole)

-

98-100% Formic acid (1.00 mole)

-

96% Sulfuric acid (4.86 moles)

-

1.4N Potassium hydroxide (B78521) solution

-

12N Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Crushed ice

Procedure:

-

In a 1-liter three-necked flask equipped with a powerful stirrer, a dropping funnel, and a thermometer, add 270 mL of 96% sulfuric acid.

-

Cool the stirred sulfuric acid to 15-20°C using an ice bath and add 3 mL of 98-100% formic acid dropwise.

-

Over the course of 1 hour, add a solution of 28.5 g of 2-methylcyclohexanol in 46 g of 98-100% formic acid, maintaining the temperature at 15-20°C. Foaming will occur.

-

After the addition is complete, stir the light cream-colored mixture for an additional hour at 15-20°C.

-

Pour the reaction mixture onto 1 kg of crushed ice with stirring. The carboxylic acid will separate as a white solid.

-

Extract the product with 200 mL of hexane. Separate the hexane layer and extract the aqueous layer with two 150-mL portions of hexane.

-

Combine the hexane extracts and wash them twice with a mixture of 175 mL of 1.4N potassium hydroxide solution and 50 g of crushed ice.

-

Combine the alkaline aqueous layers and extract with 100 mL of hexane to remove any neutral impurities.

-

Acidify the alkaline solution to pH 2 with 12N hydrochloric acid.

-

Extract the liberated carboxylic acid with 150 mL of hexane. Extract the aqueous layer with an additional 100 mL of hexane.

-

Combine the final hexane extracts, wash with 75 mL of water, and dry over anhydrous magnesium sulfate.

-

Evaporate the hexane under reduced pressure to yield the final product.

Yield: 33-36 g (93-101%) of this compound.[5]

2.2. Grignard Synthesis

An alternative synthesis route involves the carbonation of a Grignard reagent prepared from 1-chloro-1-methylcyclohexane (B1295254).[5] This classic organometallic reaction is a reliable method for forming carboxylic acids.

Conceptual Experimental Workflow: Grignard Synthesis

A detailed, step-by-step protocol for this specific Grignard synthesis is less commonly published in open literature compared to the formic acid method. However, the general procedure involves:

-

Formation of the Grignard Reagent: Reacting 1-chloro-1-methylcyclohexane with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Carbonation: Bubbling dry carbon dioxide gas through the Grignard reagent solution or pouring the Grignard reagent over dry ice.

-

Acidic Work-up: Quenching the reaction with a dilute acid (e.g., HCl) to protonate the carboxylate salt and yield the carboxylic acid.

-

Extraction and Purification: Similar to the work-up described in the formic acid method.

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound via the carboxylation of 2-methylcyclohexanol.

Caption: Experimental workflow for the synthesis and purification of this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

3.1. Physical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid or solid[2] |

| Melting Point | 36-39 °C[1][6] |

| Boiling Point | 234 °C[1][6] |

| Solubility | Soluble in chloroform (B151607) and methanol[1][7] |

3.2. Spectroscopic Data

Spectroscopic techniques provide detailed structural information.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR and ¹³C NMR are crucial for confirming the carbon skeleton and the presence of the methyl and carboxylic acid groups. The exact chemical shifts can vary depending on the solvent used.

3.2.2. Infrared (IR) Spectroscopy

-

IR spectroscopy is used to identify the characteristic functional groups. Key expected absorptions include a broad O-H stretch from the carboxylic acid and a sharp C=O stretch.

3.2.3. Mass Spectrometry (MS)

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

The relationship between the characterization techniques and the information they provide is illustrated in the following diagram.

References

- 1. 1-METHYL-1-CYCLOHEXANECARBOXYLIC ACID | 1123-25-7 [chemicalbook.com]

- 2. CAS 1123-25-7: this compound [cymitquimica.com]

- 3. This compound | C8H14O2 | CID 70744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1-メチル-1-シクロヘキサンカルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 99% | Fisher Scientific [fishersci.ca]

Spectroscopic Analysis of 1-Methylcyclohexanecarboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Methylcyclohexanecarboxylic acid (CAS No. 1123-25-7), a compound of interest to researchers in organic synthesis and drug development. This document summarizes infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data in a structured format, outlines detailed experimental protocols for data acquisition, and presents a visual workflow for spectroscopic analysis. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The following tables present the key spectroscopic data for this compound, facilitating easy comparison and reference.

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound is characterized by the presence of a broad hydroxyl stretch from the carboxylic acid group and a strong carbonyl stretch.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2930 - 2860 | C-H stretching (cyclohexyl) | Strong |

| 2670 - 2550 | O-H stretching (carboxylic acid dimer) | Broad, Strong |

| 1700 | C=O stretching (carboxylic acid) | Strong |

| 1450 | C-H bending (cyclohexyl) | Medium |

| 1290 | C-O stretching / O-H bending | Medium |

| 940 | O-H bending (out-of-plane) | Broad, Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~2.2 - 1.2 | Multiplet | 10H | Cyclohexyl protons |

| ~1.2 | Singlet | 3H | -CH₃ |

¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~185 | -COOH |

| ~45 | C1 (quaternary) |

| ~36 | Cyclohexyl CH₂ |

| ~26 | Cyclohexyl CH₂ |

| ~23 | Cyclohexyl CH₂ |

| ~22 | -CH₃ |

Mass Spectrometry (MS) Data

The electron ionization mass spectrum of this compound exhibits a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 142 | 10 | [M]⁺ |

| 127 | 30 | [M - CH₃]⁺ |

| 97 | 100 | [M - COOH]⁺ |

| 81 | 70 | [C₆H₉]⁺ |

| 69 | 45 | [C₅H₉]⁺ |

| 55 | 85 | [C₄H₇]⁺ |

| 41 | 95 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound.

Methodology: Attenuated Total Reflectance (ATR)

-

Instrument Preparation: The FTIR spectrometer, equipped with a diamond ATR crystal, is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: A pressure arm is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Data Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum, resulting in a spectrum where each unique carbon atom appears as a single peak. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to TMS.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or methanol.

-

GC Separation: A small volume of the sample solution (typically 1 µL) is injected into the gas chromatograph. The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to increase over time to separate the analyte from any impurities.

-

MS Analysis: As the analyte elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Data Acquisition and Processing: The detector records the abundance of each ion at different m/z values, generating a mass spectrum. The data system plots the relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

physicochemical properties of 1-Methylcyclohexanecarboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 1-Methylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 1123-25-7) is a cyclic carboxylic acid with a molecular formula of C₈H₁₄O₂.[1] It consists of a cyclohexane (B81311) ring substituted with both a methyl group and a carboxylic acid functional group at the same carbon position.[2] This compound serves as a valuable building block in organic synthesis and has been investigated for its biological activities. Notably, it is a structural analog of valproic acid and has been studied as an anticonvulsant drug.[3][4] Its utility extends to being an internal standard in the determination of valproic acid metabolites and in the synthesis of p38 MAP kinase inhibitors.[5][6] This guide provides a comprehensive overview of its core physicochemical properties, supported by experimental protocols and logical workflows.

Physicochemical Properties

The key are summarized below. These parameters are crucial for its application in research and development, influencing its reactivity, solubility, and pharmacokinetic profile.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₂ | [1][3][7] |

| Molecular Weight | 142.20 g/mol | [1][7][8] |

| Appearance | Solid; Brown or White or Colorless to Light yellow powder/lump/liquid | [3][9] |

| Melting Point | 36-39 °C | [3][10] |

| Boiling Point | 234-236 °C | [3][5] |

| Density | ~1.0037 g/cm³ (estimate) | [3] |

| Flash Point | 101 °C (213.8 °F) - closed cup | [10] |

| Refractive Index | ~1.4600 (estimate) | [3] |

Acidity and Solubility

| Property | Value | Source(s) |

| pKa | 5.13 at 25°C | [3][9] |

| Solubility | Soluble in chloroform (B151607) and methanol.[3][5] Moderate solubility in water.[2] | [2][3][5] |

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

| Spectrum Type | Key Features | Source(s) |

| Mass Spectrometry | Top m/z peaks at 55, 97, and 87. | [7] |

| FTIR Spectroscopy | Data available via CAPILLARY CELL: MELT and ATR-Neat techniques. | [7] |

| ¹H NMR | Spectrum available. | [11] |

| ¹³C NMR | Spectrum available. | [11] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the .

Synthesis via Carboxylation of 2-Methylcyclohexanol (B165396)

A common method for preparing tertiary carboxylic acids like this compound is through carboxylation using formic acid and sulfuric acid.[12]

Materials:

-

2-Methylcyclohexanol

-

96% Sulfuric acid

-

98-100% Formic acid

-

12N Hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a 1-liter three-necked flask equipped with a powerful stirrer, dropping funnel, and thermometer, add 270 mL of 96% sulfuric acid. The reaction must be conducted in a fume hood due to carbon monoxide evolution.[12]

-

Initiation: Cool the sulfuric acid to 15-20°C and add 3 mL of 98-100% formic acid dropwise while stirring vigorously.[12]

-

Addition of Reactants: Over the course of 1 hour, add a solution of 28.5 g (0.25 mole) of 2-methylcyclohexanol dissolved in 46 g (1.00 mole) of 98-100% formic acid. Maintain the temperature at 15-20°C throughout the addition.[12]

-

Workup: Combine the resulting alkaline solutions and perform an extraction with 100 mL of hexane to remove any neutral impurities.[12]

-

Acidification: Acidify the aqueous solution to a pH of 2 using approximately 35 mL of 12N hydrochloric acid. This will liberate the carboxylic acid.[12]

-

Extraction: Extract the liberated this compound with 150 mL of hexane. Perform a subsequent extraction of the aqueous layer with an additional 100 mL of hexane.[12]

-

Purification: Combine the hexane extracts, wash with 75 mL of water, and dry over 3 g of anhydrous magnesium sulfate.[12]

-

Isolation: Evaporate the hexane by warming the solution at 30–60°C under reduced pressure (15–30 mm) to yield the final product.[12]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of the acid as it is titrated with a strong base.[13]

Materials:

-

This compound

-

Standardized sodium hydroxide (B78521) (NaOH) solution

-

Deionized water

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Buret

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in approximately 100 mL of deionized water in a beaker. Gentle warming may be necessary to fully dissolve the acid; cool to room temperature before proceeding.[13]

-

pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0).[13]

-

Titration: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.

-

Data Collection: Add the standardized NaOH solution from a buret in small increments. After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Equivalence Point Determination: Continue the titration past the equivalence point, which is identified by a sharp increase in pH. The equivalence point is the midpoint of the steepest portion of the titration curve.[13]

-

pKa Calculation: The pKa is determined from the Henderson-Hasselbalch equation. At the half-equivalence point (when half of the volume of NaOH required to reach the equivalence point has been added), the pH of the solution is equal to the pKa of the acid.[13]

Determination of Solubility

A systematic approach is used to determine the solubility of an organic compound in various solvents, which provides insights into its functional groups and polarity.[14][15]

Materials:

-

This compound

-

Test tubes

-

Solvents: Deionized water, 5% NaOH solution, 5% NaHCO₃ solution, 5% HCl solution.

-

Litmus (B1172312) or pH paper

Procedure:

-

Water Solubility: Add approximately 25 mg of this compound to a test tube containing 0.75 mL of deionized water. Shake vigorously. If the compound dissolves, test the solution's pH with litmus paper to determine if it is acidic or basic.[14][16]

-

Base Solubility (for water-insoluble compounds): If the compound is insoluble in water, add ~25 mg to a test tube with 0.75 mL of 5% NaOH solution. Shake vigorously. Solubility in a dilute base is a strong indication of an acidic functional group.[14][15]

-

Bicarbonate Solubility: To differentiate between strong and weak acids, test the solubility in 5% NaHCO₃. Add ~25 mg of the compound to 0.75 mL of the bicarbonate solution. Carboxylic acids are typically strong enough to dissolve in this weak base, often with the evolution of CO₂ gas.[14][16]

-

Acid Solubility: To test for basic functional groups (not applicable for this compound but part of a general workflow), add ~25 mg to 0.75 mL of 5% HCl.[14]

-

Observation: Record the compound as soluble, partially soluble, or insoluble for each solvent. Solubility is confirmed if a homogeneous solution is formed.[17]

Visualizations

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key logical and experimental processes related to the characterization of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. CAS 1123-25-7: this compound [cymitquimica.com]

- 3. 1-METHYL-1-CYCLOHEXANECARBOXYLIC ACID | 1123-25-7 [chemicalbook.com]

- 4. 1-甲基环己烷羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 99% | Fisher Scientific [fishersci.ca]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | C8H14O2 | CID 70744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Page loading... [guidechem.com]

- 10. 1-Methyl-1-cyclohexanecarboxylic acid 99 1123-25-7 [sigmaaldrich.com]

- 11. 1-METHYL-1-CYCLOHEXANECARBOXYLIC ACID(1123-25-7) 1H NMR [m.chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. web.williams.edu [web.williams.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. www1.udel.edu [www1.udel.edu]

- 17. bellevuecollege.edu [bellevuecollege.edu]

An In-depth Technical Guide to 1-Methylcyclohexanecarboxylic Acid (CAS 1123-25-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methylcyclohexanecarboxylic acid (CAS: 1123-25-7), a saturated monocarboxylic acid with significant applications in pharmaceutical research and development. As a structural analog of the widely used anticonvulsant valproic acid, this compound serves as a valuable tool in studying antiepileptic drug mechanisms and as an internal standard in analytical methods. This document details its physicochemical properties, synthesis, spectroscopic profile, and key applications, with a focus on its role in neuroblastoma cell differentiation and as an anticonvulsant agent. Detailed experimental protocols for its synthesis and analytical characterization are provided to support practical laboratory applications.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid or a colorless to pale yellow liquid, depending on the ambient temperature and purity.[1] It is characterized by a cyclohexane (B81311) ring substituted with both a methyl and a carboxylic acid group on the same carbon atom.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1123-25-7 | [2] |

| Molecular Formula | C₈H₁₄O₂ | [2] |

| Molecular Weight | 142.20 g/mol | [2] |

| Melting Point | 36-39 °C | [3] |

| Boiling Point | 234 °C (lit.) | [3] |

| pKa | 5.13 (at 25°C) | [3] |

| Solubility | Soluble in chloroform (B151607) and methanol. Moderately soluble in water. | [3] |

| Appearance | White to yellow crystals or crystalline powder. | [3] |

Synthesis

Several synthetic routes for this compound have been reported. The most common methods include the carboxylation of a Grignard reagent and the Koch-Haaf reaction. A well-documented and reliable method is the carboxylation of 2-methylcyclohexanol (B165396) using formic acid and sulfuric acid.[1]

Synthesis from 2-Methylcyclohexanol

This method involves the reaction of 2-methylcyclohexanol with an excess of formic acid in the presence of concentrated sulfuric acid. The reaction proceeds through a carbocation intermediate, which is then carboxylated.

Materials:

-

2-methylcyclohexanol

-

96% Sulfuric acid

-

98-100% Formic acid

-

1.4 N Potassium hydroxide (B78521) solution

-

12 N Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Crushed ice

Procedure: [1]

-

In a 1-liter three-necked flask equipped with a powerful mechanical stirrer, a dropping funnel, and a thermometer, add 270 mL (497 g) of 96% sulfuric acid.

-

Cool the flask in an ice bath to maintain a temperature of 15-20°C and add 3 mL of 98-100% formic acid dropwise with vigorous stirring.

-

Prepare a solution of 28.5 g (0.25 mole) of 2-methylcyclohexanol in 46 g (1.00 mole) of 98-100% formic acid. Add this solution dropwise to the reaction flask over 1 hour, maintaining the temperature at 15-20°C.

-

After the addition is complete, continue stirring for 1 hour at 15-20°C.

-

Pour the reaction mixture onto 1 kg of crushed ice with stirring. The carboxylic acid will separate as a white solid.

-

Extract the product with 200 mL of hexane. Separate the hexane layer and extract the aqueous layer with two additional 150 mL portions of hexane.

-

Combine the hexane extracts and wash them twice with a mixture of 175 mL of 1.4 N potassium hydroxide solution and 50 g of crushed ice.

-

Combine the alkaline aqueous layers and wash with 100 mL of hexane to remove any neutral impurities.

-

Acidify the aqueous solution to pH 2 with 12 N hydrochloric acid.

-

Extract the liberated carboxylic acid with 150 mL of hexane, followed by an additional extraction of the aqueous layer with 100 mL of hexane.

-

Combine the final hexane extracts, wash with 75 mL of water, and dry over anhydrous magnesium sulfate.

-

Evaporate the hexane under reduced pressure to yield the crude product. Further purification can be achieved by distillation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C8H14O2 | CID 70744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. c-MYC drives a subset of high-risk pediatric neuroblastomas and is activated through mechanisms including enhancer hijacking and focal enhancer amplification - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Structural Analogues of 1-Methylcyclohexanecarboxylic Acid

This technical guide provides a comprehensive overview of the structural analogues of 1-methylcyclohexanecarboxylic acid, focusing on their therapeutic potential as anticonvulsants, anti-inflammatory agents, and inhibitors of diacylglycerol acyltransferase 1 (DGAT1). The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into structure-activity relationships, mechanisms of action, and key experimental methodologies.

Introduction to this compound and its Analogues

This compound (MCCA) is a structural analogue of the well-known anticonvulsant drug, valproic acid.[1] Its core structure, a substituted cyclohexane (B81311) ring, serves as a versatile scaffold for the development of novel therapeutic agents across different biological targets. By modifying the substituents on the cyclohexane ring and the carboxylic acid moiety, researchers have developed analogues with potent and selective activities. This guide explores three major areas of research for these analogues: anticonvulsant, anti-inflammatory, and metabolic disease applications.

A general workflow for the discovery and development of novel analogues of this compound is outlined below. This process typically begins with the design and synthesis of a library of compounds, followed by a series of in vitro and in vivo screening assays to identify lead candidates with promising therapeutic properties.

Anticonvulsant Analogues

The structural similarity of this compound to valproic acid has prompted extensive research into its analogues as potential anticonvulsant agents.[1] Structure-activity relationship (SAR) studies have shown that the anticonvulsant potency of these branched-chain fatty acids is highly correlated with their molecular size and lipophilicity.[2][3]

Structure-Activity Relationship of Anticonvulsant Analogues

Table 1: Anticonvulsant Activity of Selected Valproic Acid Analogues

| Compound | Structure | Anticonvulsant Activity (Model) | Reference |

| Valproic Acid | CH3(CH2)2CH(COOH)(CH2)2CH3 | Clinically used anticonvulsant | [3] |

| This compound | Anticonvulsant drug | [1] | |

| Cyclooctylideneacetic acid | Potent activity in scPTZ test | [2] | |

| N-(2,6-dimethyl)phenyl-2-piperidinecarboxamide analogues | Active in MES test |

Note: This table presents a qualitative summary due to the variability in testing models and reported data across different studies.

Mechanism of Action

The anticonvulsant mechanism of valproic acid and its analogues is believed to be multifactorial. One of the primary hypotheses involves the modulation of neurotransmitter levels in the brain. Specifically, these compounds have been shown to increase levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and reduce levels of the excitatory neurotransmitter aspartate.[3] This shift in the balance of inhibitory and excitatory signals is thought to suppress the excessive neuronal firing that characterizes seizures.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is widely used to evaluate the efficacy of potential anticonvulsant drugs.

Objective: To assess the ability of a test compound to protect against seizures induced by the GABA-A receptor antagonist, pentylenetetrazole.

Materials:

-

Test compounds (analogues of this compound)

-

Pentylenetetrazole (PTZ)

-

Vehicle (e.g., 0.9% saline)

-

Male Wistar rats or C57BL/6 mice

-

Syringes and needles for administration

Procedure:

-

Animal Preparation: Acclimatize animals to the laboratory conditions for at least one week before the experiment. House them with free access to food and water.

-

Compound Administration: Dissolve the test compound in a suitable vehicle. Administer the compound to the test group of animals via intraperitoneal (i.p.) or oral (p.o.) route at a predetermined time before PTZ injection (e.g., 30-60 minutes). The control group receives the vehicle only.

-

PTZ Injection: Prepare a fresh solution of PTZ in saline. Inject a convulsive dose of PTZ (e.g., 35-85 mg/kg, i.p. or s.c.) to all animals.

-

Observation: Immediately after PTZ injection, place each animal in an individual observation cage and observe for the onset and severity of seizures for at least 30 minutes. Seizure activity is typically scored using a standardized scale (e.g., Racine's scale).

-

Data Analysis: Record the latency to the first seizure, the duration of seizures, and the seizure score for each animal. The efficacy of the test compound is determined by its ability to increase the latency to seizures, decrease the duration and severity of seizures, or prevent seizures altogether compared to the control group. The dose that protects 50% of the animals from seizures (ED50) can be calculated.

Anti-inflammatory Analogues

Derivatives of cyclohexanecarboxylic acid have also been investigated for their anti-inflammatory properties. These studies often involve modifying the core structure to include pharmacophores known to interact with inflammatory pathways, such as the NF-κB signaling cascade.[5]

Structure-Activity Relationship of Anti-inflammatory Analogues

A study on new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety revealed potent anti-inflammatory and antimicrobial activities.[5] The biological activity of these compounds was found to be dependent on the nature of the substituents.

Table 2: Anti-inflammatory and Antimicrobial Activity of Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid

| Compound | R1 | R2 | R3 | TNF-α Inhibition (%) at 100 µg/mL | MIC (µg/mL) vs Y. enterocolitica |

| 2a | H | H | H | ~20 | >256 |

| 2b | 2-pyridyl | H | H | ~99 | 64 |

| 2c | 4-Cl-Ph | H | H | ~30 | >256 |

| 2d | 4-NO2-Ph | H | H | ~40 | >256 |

| 2e | 4-CH3O-Ph | H | H | ~25 | >256 |

| 2f | 4-pyridyl | H | H | ~60 | >256 |

Data extracted from Martis et al., 2023.[5] TNF-α inhibition was assessed in LPS-stimulated peripheral blood mononuclear cells (PBMCs).

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation.[5] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α, IL-6, and COX-2. Some cyclohexanecarboxylic acid derivatives exert their anti-inflammatory effects by inhibiting this pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

Objective: To evaluate the ability of test compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Griess Reagent (for nitrite (B80452) quantification)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in serum-free DMEM. Pre-treat the cells with the compounds for 1-2 hours.

-

LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Quantification (Griess Assay):

-

Collect the cell culture supernatant.

-

Add Griess Reagent A (e.g., sulfanilamide (B372717) in phosphoric acid) to the supernatant and incubate.

-

Add Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate.

-

Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite in the supernatant is proportional to the NO produced by the cells.

-

-

Data Analysis: Calculate the percentage of NO inhibition by the test compounds compared to the LPS-only control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production. A concurrent cell viability assay (e.g., MTT) should be performed to rule out cytotoxicity.

DGAT1 Inhibitor Analogues

Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in triglyceride synthesis. Its inhibition is a promising strategy for the treatment of obesity and type 2 diabetes.[6] Analogues of cyclohexanecarboxylic acid have been identified as potent DGAT1 inhibitors.[6][7]

Structure-Activity Relationship of DGAT1 Inhibitors

Systematic diversification of a 4-phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid lead compound led to the identification of highly potent DGAT1 inhibitors.[6] The SAR studies highlighted the importance of the cyclohexanecarboxylic acid head group and the nature of the linker and aromatic substituents.

Table 3: DGAT1 Inhibitory Activity of 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic Acid Analogues

| Compound | R | DGAT1 IC50 (nM) |

| 9a | H | 102.5 |

| 9b | 2-F | 28.9 |

| 9c | 3-F | 26.3 |

| 9d | 4-F | 16.2 |

| 9e | 4-CF3 | 14.8 |

| 9f | 4-Cl | 20.3 |

| 9g | 4-CH3 | 59.7 |

| 9h | 4-OCH3 | 78.4 |

Data extracted from Kandre et al., 2014.[6]

Mechanism of Action and Screening Workflow

DGAT1 inhibitors act by directly binding to the enzyme and blocking its catalytic activity, thereby preventing the final step of triglyceride synthesis. The screening of potential DGAT1 inhibitors typically involves an in vitro enzymatic assay followed by in vivo models to assess efficacy.

References

- 1. 1-甲基环己烷羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Structure-activity relationships of unsaturated analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid | MDPI [mdpi.com]

- 6. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Theoretical Analysis of 1-Methylcyclohexanecarboxylic Acid Conformation: An In-depth Technical Guide

Introduction

1-Methylcyclohexanecarboxylic acid is a disubstituted cyclohexane (B81311) derivative with significant applications in medicinal chemistry and as a building block in organic synthesis. Its biological activity and chemical reactivity are intrinsically linked to its three-dimensional structure. A thorough understanding of its conformational preferences is therefore crucial for researchers in drug development and related scientific fields. This technical guide provides a detailed theoretical examination of the conformational landscape of this compound, drawing upon established principles of stereochemistry and data from analogous molecular systems due to the limited availability of direct theoretical studies on this specific molecule.

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions, leading to different conformational isomers with distinct energies. The conformational equilibrium is dictated by the steric and electronic interactions of the substituents with the cyclohexane ring.

Conformational Isomers of this compound

This compound exists as two primary chair conformers that are in rapid equilibrium through a process known as ring flipping. In this 1,1-disubstituted cyclohexane, one substituent must be in an axial position while the other is in an equatorial position. The two possible chair conformations are:

-

Conformer A: Axial methyl group (-CH₃) and equatorial carboxylic acid group (-COOH).

-

Conformer B: Equatorial methyl group (-CH₃) and axial carboxylic acid group (-COOH).

The relative stability of these two conformers is determined by the steric strain, primarily from 1,3-diaxial interactions. These are repulsive steric interactions between an axial substituent and the axial hydrogen atoms on the same side of the ring (at the C3 and C5 positions).

Quantitative Conformational Analysis: A-Values

The energetic preference of a substituent for the equatorial position over the axial position is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°) for the axial-to-equatorial equilibrium. Larger A-values indicate a stronger preference for the equatorial position due to greater steric bulk.

While a specific A-value for the simultaneous presence of methyl and carboxyl groups on the same carbon has not been experimentally determined and reported in the literature, we can estimate the relative stability by considering the individual A-values of the methyl and carboxylic acid groups.

| Substituent | A-value (kcal/mol) | Reference |

| -CH₃ (Methyl) | ~1.7 | [1][2] |

| -COOH (Carboxylic Acid) | ~1.4 | [2] |

These values suggest that the methyl group is slightly bulkier than the carboxylic acid group and thus has a stronger preference for the equatorial position.

Relative Energies of Conformers

Based on the A-values, we can predict that Conformer B , with the equatorial methyl group and axial carboxylic acid group, will be the more stable conformer. The energy difference between the two conformers (ΔE) can be approximated by the difference in their A-values.

ΔE = A-value(-CH₃) - A-value(-COOH) ≈ 1.7 kcal/mol - 1.4 kcal/mol = 0.3 kcal/mol

This small energy difference suggests that while Conformer B is favored, a significant population of Conformer A will also exist at room temperature.

Data Presentation

The following table summarizes the estimated quantitative data for the conformational equilibrium of this compound.

| Parameter | Conformer A (Axial -CH₃, Equatorial -COOH) | Conformer B (Equatorial -CH₃, Axial -COOH) |

| Relative Energy (kcal/mol) | +0.3 | 0 (most stable) |

| Major Steric Interactions | 1,3-diaxial interactions of the axial -CH₃ | 1,3-diaxial interactions of the axial -COOH |

| Estimated Population at 298 K | ~37% | ~63% |

Note: The relative energies and populations are estimations based on the A-values of individual substituents and the application of the Boltzmann distribution.

Methodologies for Conformational Analysis

The determination of conformational preferences in substituted cyclohexanes relies on a combination of experimental and computational techniques.

Experimental Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR is a powerful technique to study conformational equilibria. At sufficiently low temperatures, the rate of ring flipping slows down, allowing for the observation of distinct signals for the axial and equatorial conformers.

-

Protocol:

-

Dissolve the sample of this compound in a suitable solvent that remains liquid at low temperatures (e.g., deuterated toluene (B28343) or a mixture of deuterated solvents).

-

Acquire ¹H and ¹³C NMR spectra at various temperatures, starting from room temperature and gradually decreasing until the signals for the individual conformers are resolved.

-

Integrate the signals corresponding to the axial and equatorial conformers to determine their relative populations.

-

Calculate the equilibrium constant (K) from the population ratio.

-

Determine the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RT ln(K).

-

-

-

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can also be used to identify different conformers, as the vibrational frequencies of certain functional groups can be sensitive to their conformational environment.

-

Protocol:

-

Obtain the IR and/or Raman spectrum of the sample.

-

Identify characteristic vibrational bands (e.g., C=O stretch of the carboxylic acid, C-H stretches of the methyl group).

-

Compare the experimental spectrum with spectra calculated for the different conformers using computational methods to assign the observed bands to specific conformers.

-

Analyze the temperature dependence of the band intensities to study the conformational equilibrium.

-

-

Computational Protocols

Computational chemistry provides a powerful tool for investigating the structures and relative energies of different conformers.

-

Molecular Mechanics (MM): This method uses classical mechanics to model the potential energy surface of a molecule. It is computationally inexpensive and suitable for a quick initial assessment of conformational preferences.

-

Protocol:

-

Build the initial 3D structures of the axial and equatorial conformers of this compound.

-

Perform a conformational search using a suitable force field (e.g., MMFF94, OPLS).

-

Minimize the energy of all identified low-energy conformers to find the global and local minima.

-

Compare the steric energies of the minimized conformers to determine their relative stabilities.

-

-

-

Quantum Mechanics (QM): These methods, such as Density Functional Theory (DFT) and ab initio methods, provide more accurate descriptions of the electronic structure and energies of molecules.

-

Protocol:

-

Optimize the geometries of the axial and equatorial conformers using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

-

Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energies, enthalpies, and Gibbs free energies).

-

Calculate the relative energies of the conformers at a higher level of theory or with a larger basis set for improved accuracy.

-

Implicit solvent models (e.g., PCM, SMD) can be included to account for the effect of the solvent on the conformational equilibrium.

-

-

Visualizations

Conformational Equilibrium of this compound

The following diagram illustrates the ring-flipping equilibrium between the two chair conformers of this compound.

Caption: Conformational equilibrium of this compound.

Computational Workflow for Conformational Analysis

This diagram outlines a typical workflow for the theoretical study of molecular conformations.

Caption: A typical computational workflow for conformational analysis.

The conformational landscape of this compound is governed by the principles of steric hindrance, primarily 1,3-diaxial interactions. Based on the A-values of the methyl and carboxylic acid groups, the conformer with the methyl group in the equatorial position and the carboxylic acid group in the axial position is predicted to be the more stable isomer. However, the estimated small energy difference between the two conformers suggests that both are significantly populated at room temperature. A definitive and highly accurate quantitative description of the conformational equilibrium would necessitate dedicated experimental (low-temperature NMR) and high-level computational studies on this compound. This guide provides a robust theoretical framework for understanding the conformational behavior of this important molecule, which is essential for its application in drug design and chemical synthesis.

References

An In-depth Technical Guide on Early Studies of Substituted Cyclohexanecarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational early studies of substituted cyclohexanecarboxylic acids, providing a comprehensive overview of their synthesis, stereochemistry, conformational analysis, and physicochemical properties. The information presented herein is crucial for understanding the fundamental principles that govern the behavior of these important molecules, which serve as key intermediates in the development of pharmaceuticals and other advanced materials.

Synthesis and Isomerization

Early research into substituted cyclohexanecarboxylic acids primarily focused on the synthesis of their geometric isomers, cis and trans, and methods to interconvert them. The most common synthetic route involved the catalytic hydrogenation of the corresponding substituted benzoic acids.

A prevalent challenge in these early syntheses was the preferential formation of the thermodynamically less stable cis isomer. Consequently, significant effort was dedicated to developing effective epimerization techniques to convert the cis isomer to the more stable trans form. A widely adopted method involved heating the cis acid or a mixture of isomers with a strong base, such as potassium hydroxide (B78521), in a high-boiling organic solvent. This process leverages the greater thermodynamic stability of the trans isomer, in which the bulky substituent and the carboxylic acid group can both occupy equatorial positions on the cyclohexane (B81311) ring, thus minimizing steric hindrance.

Experimental Protocols

1.1.1. General Procedure for the Hydrogenation of Substituted Benzoic Acids

A solution of the substituted benzoic acid in a suitable solvent (e.g., ethanol, acetic acid) was subjected to catalytic hydrogenation in a high-pressure autoclave. Typical catalysts employed were platinum oxide (Adams' catalyst), palladium on carbon, or rhodium on alumina. The reaction was generally carried out at elevated temperatures and pressures until the theoretical amount of hydrogen was consumed. Following filtration of the catalyst, the solvent was removed, and the resulting mixture of cis and trans cyclohexanecarboxylic acids was isolated.

1.1.2. General Procedure for the Epimerization of cis-Substituted Cyclohexanecarboxylic Acids

A mixture of the cis and trans isomers of the substituted cyclohexanecarboxylic acid was dissolved in a high-boiling inert solvent (e.g., Shellsol 71). To this solution, a stoichiometric excess of potassium hydroxide was added. The reaction mixture was heated to a temperature between 130 °C and 220 °C for several hours. The progress of the epimerization was monitored by analyzing aliquots of the reaction mixture. Upon completion, the reaction mixture was cooled, and the potassium salt of the trans-cyclohexanecarboxylic acid was isolated by filtration. The free acid was then liberated by acidification with a mineral acid.

Stereochemistry and Conformational Analysis

The stereochemistry of substituted cyclohexanecarboxylic acids is dominated by the chair conformation of the cyclohexane ring and the relative orientation of the substituents. The two primary chair conformations are in a dynamic equilibrium, rapidly interconverting at room temperature. The position of this equilibrium is dictated by the steric bulk of the substituents.

Substituents on a cyclohexane ring can occupy either an axial position (parallel to the principal axis of the ring) or an equatorial position (in the approximate plane of the ring). Due to unfavorable steric interactions, known as 1,3-diaxial interactions, between an axial substituent and the axial hydrogens on the same side of the ring, bulkier groups preferentially occupy the equatorial position.

In the case of 4-substituted cyclohexanecarboxylic acids, the trans isomer, where both the substituent and the carboxylic acid group can reside in equatorial positions, is thermodynamically more stable than the cis isomer, where one group must be in an axial position. The conformational free energy difference (A-value) quantifies this preference. For a carboxylic acid group, the A-value is approximately 1.4 kcal/mol (5.9 kJ/mol), indicating a strong preference for the equatorial position.

Conformational equilibrium in cis- and trans-4-substituted cyclohexanecarboxylic acids.

Physicochemical Properties

The stereochemistry of substituted cyclohexanecarboxylic acids has a profound impact on their physical and chemical properties, most notably their acidity, as quantified by the dissociation constant (pKa).

Dissociation Constants (pKa)

Early studies involving potentiometric titrations revealed that the trans isomers of 4-substituted cyclohexanecarboxylic acids are generally slightly stronger acids (i.e., have lower pKa values) than their corresponding cis isomers. This difference in acidity is attributed to the steric environment of the carboxylic acid group. In the more stable conformation of the trans isomer, the equatorial carboxylic acid group is more accessible for solvation of its conjugate base, the carboxylate anion, which stabilizes the anion and thus increases the acidity of the parent acid. Conversely, in the cis isomer, the carboxylic acid group may be forced into a more sterically hindered axial position, which can impede solvation of the carboxylate and result in a weaker acid.

Data Presentation

The following table summarizes representative physical and chemical data for some 4-substituted cyclohexanecarboxylic acids from early studies.

| Substituent | Isomer | Melting Point (°C) | pKa (in 50% Ethanol-Water) |

| Methyl | cis | 36-38 | 6.45 |

| trans | 110-112 | 6.38 | |

| tert-Butyl | cis | 117-118 | 6.52 |

| trans | 175-176 | 6.40 | |

| Phenyl | cis | 135-136 | - |

| trans | 210-212 | - |

Note: pKa values can vary depending on the solvent system and temperature.

Experimental Workflow and Logical Relationships

The overall process of obtaining a pure isomer of a substituted cyclohexanecarboxylic acid, as developed in these early studies, can be visualized as a multi-step workflow.

General experimental workflow for the synthesis and separation of substituted cyclohexanecarboxylic acid isomers.

This workflow highlights the key decision points and processes, from the initial synthesis to the isolation of the desired stereoisomer. The optional separation of the cis isomer before epimerization was sometimes performed, though often the entire mixture was subjected to the epimerization conditions to maximize the yield of the trans product.

Conclusion

The early studies on substituted cyclohexanecarboxylic acids laid the groundwork for our modern understanding of stereochemistry and conformational analysis. The development of synthetic routes, methods for isomer separation and interconversion, and the correlation of stereochemistry with physicochemical properties have had a lasting impact on the field of organic chemistry and continue to be relevant in the design and synthesis of complex molecules in drug discovery and materials science. This guide provides a foundational understanding of these seminal works for today's researchers and scientists.

An In-depth Technical Guide to 1-Methylcyclohexanecarboxylic Acid: Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methylcyclohexanecarboxylic acid, a versatile organic compound with notable biological activities. This document details its synthesis, physicochemical properties, and explores its potential as an anticonvulsant and a differentiation-inducing agent for neuroblastoma cells. Experimental protocols and quantitative data are presented to facilitate further research and development.

Chemical and Physical Properties

This compound is a cyclic carboxylic acid with a molecular formula of C₈H₁₄O₂ and a molecular weight of 142.20 g/mol .[1][2] It typically appears as a solid with a melting point of 36-39 °C and a boiling point of 234 °C.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | [1][2] |

| Molecular Weight | 142.20 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 36-39 °C | |

| Boiling Point | 234 °C | |

| CAS Number | 1123-25-7 | [1][2] |

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. Below are detailed protocols for two common approaches.

Method 1: Carboxylation of 2-Methylcyclohexanol (B165396) with Formic Acid

This method provides a rapid and simple route to tertiary carboxylic acids.[1]

Reaction:

Synthesis of this compound

Experimental Protocol:

-

Reaction Setup: In a 1-liter three-necked flask equipped with a powerful stirrer, a dropping funnel with a gas by-pass, and a thermometer, add 270 ml (497 g, 4.86 moles) of 96% sulfuric acid.

-

Initiation: Vigorously stir the sulfuric acid and maintain the temperature at 15–20 °C using a cooling bath. Add 3 ml of 98–100% formic acid dropwise.

-

Addition of Reactants: Over the course of 1 hour, add a solution of 28.5 g (0.25 mole) of 2-methylcyclohexanol in 46 g (1.00 mole) of 98–100% formic acid, maintaining the temperature at 15–20 °C. The reaction mixture will foam during this addition.

-

Reaction Completion: After the addition is complete, stir the light cream-colored mixture for an additional hour at 15–20 °C.

-

Work-up:

-

Pour the reaction mixture with stirring onto 1 kg of crushed ice in a 4-liter beaker. The carboxylic acid will separate as a white solid.

-

Extract the product into 200 ml of hexane (B92381). Separate the hexane layer and extract the aqueous layer with two 150-ml portions of hexane.

-

Combine the hexane solutions and extract twice with a mixture of 175 ml of 1.4N potassium hydroxide (B78521) solution and 50 g of crushed ice.

-

Combine the two alkaline solutions and extract with 100 ml of hexane to remove any neutral impurities.

-

Acidify the alkaline solution to pH 2 with 12N hydrochloric acid (approximately 35 ml).

-

Extract the liberated carboxylic acid with 150 ml of hexane, followed by an additional extraction of the aqueous layer with 100 ml of hexane.

-

Combine the hexane layers, wash with 75 ml of water, and dry over 3 g of anhydrous magnesium sulfate.

-

-

Isolation: Evaporate the hexane by warming the solution at 30–60 °C under reduced pressure (15–30 mm) overnight. The residue will be 33–36 g (93–101% yield) of colorless this compound with a melting point of 34–36 °C.[1]

Method 2: Grignard Reaction of 1-Chloro-1-methylcyclohexane (B1295254)

This classic method involves the formation of a Grignard reagent followed by carboxylation.[1][3][4]

Grignard Synthesis of this compound

Experimental Protocol (Generalized):

-

Grignard Reagent Formation: In a dry flask under an inert atmosphere, react 1-chloro-1-methylcyclohexane with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) to form the Grignard reagent, 1-methylcyclohexylmagnesium chloride.

-

Carboxylation: Bubble dry carbon dioxide gas through the solution of the Grignard reagent. The Grignard reagent will nucleophilically attack the carbon dioxide to form a magnesium carboxylate salt.

-

Protonation: Quench the reaction mixture with a dilute acid (e.g., aqueous HCl) to protonate the carboxylate salt, yielding this compound.

-

Work-up and Isolation: Perform a standard aqueous work-up to separate the organic and aqueous layers. The product can then be isolated from the organic layer by solvent evaporation and purified by recrystallization or distillation.

Biological Activity

This compound has demonstrated notable biological activities, particularly as an anticonvulsant and as an agent that induces differentiation in neuroblastoma cells.

Anticonvulsant Activity

Experimental Protocol for Anticonvulsant Screening (Generalized):

A common method for evaluating anticonvulsant activity is the maximal electroshock (MES) seizure test in rodents.

-

Animal Model: Use adult male mice or rats.

-

Drug Administration: Administer this compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should also be included.

-

MES Induction: After a predetermined time following drug administration, induce seizures by applying an electrical stimulus (e.g., 50 mA for 0.2 seconds) via corneal or auricular electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Determine the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the tonic extensor component of the seizure.

Neuroblastoma Cell Differentiation

This compound has been reported to cause the maturation of murine neuroblastoma cells in vitro. This differentiation-inducing effect is a promising avenue for cancer therapy, as it can lead to cell cycle arrest and a less malignant phenotype.

The precise signaling pathway by which this compound induces differentiation in neuroblastoma cells is not fully elucidated. However, it is known that retinoic acid (RA) is a potent inducer of neuroblastoma differentiation and often involves the downregulation of the MYCN oncogene.[6][7] It is plausible that this compound may act through a similar pathway, potentially interacting with retinoic acid receptors (RARs) or retinoid X receptors (RXRs), or by modulating the expression of key regulatory proteins involved in the cell cycle.

Hypothesized Signaling Pathway for Neuroblastoma Differentiation

Experimental Protocol for Neuroblastoma Differentiation Assay:

-

Cell Culture: Culture human neuroblastoma cell lines (e.g., SH-SY5Y, Kelly) in appropriate media and conditions.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-72 hours). A vehicle control (e.g., DMSO) should be included.

-

Morphological Assessment: Observe and quantify morphological changes indicative of neuronal differentiation, such as neurite outgrowth. This can be done using phase-contrast microscopy and image analysis software to measure neurite length.

-

Gene Expression Analysis: Analyze the expression of differentiation markers (e.g., neurofilament proteins, TrkA) and proliferation markers (e.g., MYCN) using techniques such as quantitative PCR (qPCR) or Western blotting.

-

Cell Cycle Analysis: To assess for cell cycle arrest, treat cells as described above, then harvest and stain with a DNA-intercalating dye (e.g., propidium (B1200493) iodide). Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[2][8]

Effects on Cellular Energetics

An early study indicated that this compound affects the cellular energetics of neuroblastoma cells. While the specific mechanisms were not detailed, this suggests an interaction with metabolic pathways, potentially mitochondrial respiration. Cancer cells often exhibit altered metabolism, known as the Warburg effect, characterized by increased glycolysis even in the presence of oxygen.[9][10] Compounds that can modulate cellular metabolism represent a potential therapeutic strategy.

Potential Impact on Cellular Energetics

Experimental Protocol for Measuring Mitochondrial Respiration:

The Seahorse XF Cell Mito Stress Test is a widely used method to assess mitochondrial function in live cells.[11][12]

-

Cell Seeding: Seed neuroblastoma cells in a Seahorse XF cell culture microplate at an optimized density.

-

Treatment: Treat the cells with this compound at various concentrations for a desired period.

-

Assay Setup: Hydrate a Seahorse XF sensor cartridge and load it with mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A).

-

Measurement: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the oxygen consumption rate (OCR) in real-time, both at baseline and after the sequential injection of the inhibitors.

-

Data Analysis: From the OCR measurements, key parameters of mitochondrial function can be calculated, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Conclusion

This compound is a readily synthesizable compound with promising biological activities. Its potential as an anticonvulsant and its ability to induce differentiation in neuroblastoma cells make it a compound of interest for further investigation in the fields of neurology and oncology. The experimental protocols provided in this guide offer a framework for researchers to explore the therapeutic potential of this molecule and to elucidate its mechanisms of action. Further studies are warranted to obtain specific quantitative data on its biological effects and to fully characterize its signaling pathways.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Human neuroblastoma cells rapidly enter cell cycle arrest and apoptosis following exposure to C-28 derivatives of the synthetic triterpenoid CDDO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Profile of anticonvulsant activity and minimal toxicity of methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate and some prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Retinoic acid rewires the adrenergic core regulatory circuitry of childhood neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation and Function of CCL2 and N-Myc in Retinoic Acid-treated Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Growth inhibition of murine neuroblastoma cells by c-myc with cell cycle arrest in G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic features of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What cancer is teaching us about cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of glycolysis and mitochondrial respiration promotes radiosensitisation of neuroblastoma and glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Methylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methylcyclohexanecarboxylic acid, including its chemical identity, physicochemical properties, synthesis, and analytical methodologies. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Chemical Identity

The formal IUPAC name for the compound is 1-methylcyclohexane-1-carboxylic acid [1]. It is a cyclic carboxylic acid characterized by a cyclohexane (B81311) ring substituted with both a methyl group and a carboxylic acid functional group at the same carbon position.

A variety of synonyms are used in literature and commercial listings for this compound. These are crucial to recognize for comprehensive literature searches and material sourcing.

Table 1: Synonyms for this compound

| Synonym | Source |

| 1-Methyl-1-cyclohexanecarboxylic acid | Sigma-Aldrich |

| 1-Methylcyclohexylcarboxylic acid | PubChem[1] |

| Cyclohexanecarboxylic acid, 1-methyl- | PubChem[1] |

| 1-Methylcyclohexanoic acid | PubChem[1] |

| methyl-CCA | PubChem[1] |

| 1-Carboxy-1-methylcyclohexane | ChemicalBook[2] |

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. These properties are essential for its handling, characterization, and application in experimental settings.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | PubChem[1] |

| Molecular Weight | 142.20 g/mol | PubChem[1] |

| CAS Number | 1123-25-7 | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 36-39 °C | Sigma-Aldrich |

| Boiling Point | 234 °C | Sigma-Aldrich |

| pKa | 5.13 (at 25°C) | ChemicalBook[2] |

| Solubility | Soluble in chloroform (B151607) and methanol | ChemicalBook[2] |

Experimental Protocols